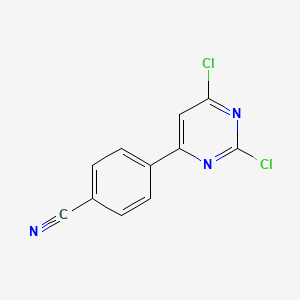

4-(2,6-Dichloropyrimidin-4-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H5Cl2N3 |

|---|---|

Molecular Weight |

250.08 g/mol |

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)benzonitrile |

InChI |

InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-7(6-14)2-4-8/h1-5H |

InChI Key |

WXFOCCWKBXUNMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,6 Dichloropyrimidin 4 Yl Benzonitrile and Its Direct Precursors

Established Reaction Pathways for Pyrimidine-Benzonitrile Linkage Formation

The creation of the crucial carbon-carbon bond between the pyrimidine (B1678525) and benzonitrile (B105546) rings is a key challenge in the synthesis of 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile. Established methods predominantly rely on transition-metal-catalyzed cross-coupling reactions.

A primary route to forming the pyrimidine-benzonitrile linkage is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.netlibretexts.org This powerful method involves the reaction of a halogenated pyrimidine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of a dichloropyrimidine derivative with a 4-cyanophenylboronic acid. The regioselectivity of this reaction is a critical factor, as the chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit different reactivities. Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling. mdpi.com Similarly, for 2,4,6-trichloropyrimidine, the reaction can be controlled to achieve selective mono-arylation. sci-hub.seresearchgate.netresearchgate.net

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and the desired regioselectivity. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The reaction conditions, such as temperature and reaction time, also play a significant role in the outcome of the coupling reaction.

While the outline mentions nucleophilic aromatic substitution for a related amino-linked compound, the direct synthesis of this compound necessitates a C-C bond-forming reaction like the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution Strategies for 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile

The synthesis of the related compound, 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile, where an amino group links the pyrimidine and benzonitrile moieties, proceeds through a different mechanism: nucleophilic aromatic substitution (SNAr). In this reaction, the amino group of 4-aminobenzonitrile (B131773) acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms. nih.gov The reactivity of the chlorine atoms on the dichloropyrimidine ring is influenced by the electronic effects of the nitrogen atoms in the ring. Generally, the chlorine at the 2-position is susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Chlorination Techniques for Pyrimidine Ring Halogenation, including Phosphorus Oxychloride-Mediated Approaches

The synthesis of the dichloropyrimidine starting material is a fundamental step. A widely used and long-established method for introducing chlorine atoms onto a pyrimidine ring is through the reaction of a hydroxypyrimidine with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. nih.gov The reaction involves heating the hydroxypyrimidine, such as 4,6-dihydroxypyrimidine (B14393), in excess phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline. google.comgoogle.com This process converts the hydroxyl groups into chloro groups.

More contemporary, solvent-free methods involve heating the hydroxypyrimidine with an equimolar amount of POCl₃ in a sealed reactor at high temperatures, which can be more environmentally friendly and suitable for large-scale preparations. nih.gov Other chlorinating agents, such as thionyl chloride (SOCl₂), can also be employed. google.com For instance, 4,6-dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine (B16783) by heating with thionyl chloride in the presence of a catalyst. google.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in organic chemistry. This has led to the exploration of alternative reaction conditions and technologies for the synthesis of compounds like this compound.

Microwave-Assisted Synthesis and Solvent-Minimized Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com The Suzuki-Miyaura coupling reaction, crucial for the synthesis of this compound, has been shown to be significantly enhanced by microwave irradiation. mdpi.comsciprofiles.com Microwave heating can lead to rapid and uniform heating of the reaction mixture, which can be particularly beneficial for reactions involving solid-supported reagents or in solvent-free conditions. youtube.com The use of microwave assistance in the synthesis of various pyrimidine derivatives has been well-documented, demonstrating its potential for the efficient production of the target compound. nih.govnih.govrsc.orgorganic-chemistry.org

Solvent-minimized or solvent-free reaction conditions are another key aspect of green chemistry. The chlorination of hydroxypyrimidines using equimolar POCl₃ in a sealed reactor without a solvent is a prime example of this approach, reducing the environmental impact associated with solvent use and disposal. nih.gov

Alternative Chlorination Protocols, such as Tosylation-Chlorination Sequential Approaches

An alternative to the direct chlorination of hydroxypyrimidines involves a two-step sequence of tosylation followed by chlorination. In this method, the hydroxyl group of the pyrimidine is first converted into a better leaving group, a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base. researchgate.netresearchgate.net The resulting tosylate can then be displaced by a chloride ion to yield the chloropyrimidine. This method can sometimes offer better control and milder reaction conditions compared to direct chlorination with aggressive reagents like POCl₃. However, the outcome of the reaction with tosyl chloride can be solvent-dependent, with some polar aprotic solvents promoting direct chlorination instead of tosylation. researchgate.net

Continuous Flow Reactor Applications for Optimized Synthesis

Continuous flow chemistry has gained significant traction as a modern synthetic tool, offering advantages such as improved safety, better process control, and easier scalability compared to traditional batch processes. nih.gov The synthesis of biaryl compounds through cross-coupling reactions is well-suited for continuous flow systems. nih.gov While specific applications for the synthesis of this compound in continuous flow are not extensively reported, the general principles have been demonstrated for related transformations. For instance, C-H arylation of pyrimidine derivatives and other cross-coupling reactions have been successfully implemented in flow reactors. nih.govresearchgate.netrsc.orgrsc.org This technology holds promise for the optimized and automated synthesis of this important pyrimidine intermediate on a larger scale.

Synthesis of Structurally Related Pyrimidine-Benzonitrile Isomers and Analogues, including ether-linked variants

The synthetic principles applied to this compound can be extended to a wide array of structural isomers and analogues. These related compounds are of significant interest in chemical and pharmaceutical research.

Positional Isomers and Analogues: The substitution pattern on the pyrimidine ring can be varied to produce different isomers. For instance, pyrimidine-5-carbonitrile derivatives are synthesized through cyclocondensation reactions. A common method involves the reaction of an aldehyde (e.g., benzaldehyde), an active methylene (B1212753) compound (e.g., ethyl cyanoacetate), and thiourea (B124793) in an alkaline medium. nih.gov Furthermore, more complex analogues, such as pyrimidin-4-yl-1H-imidazole derivatives, have been synthesized and show significant biological activity. nih.gov The synthesis of 4-arylpyrimidines can also be achieved via Suzuki-Miyaura coupling, followed by a hydrodechlorination step to yield mono-substituted products. researchgate.net

Ether-Linked Variants: Ether-linked pyrimidine-benzonitriles represent another important class of analogues. These are typically synthesized through nucleophilic aromatic substitution (SNAr), where a chlorine atom on the pyrimidine ring is displaced by an alcohol or a phenol. A prominent example from agrochemistry is the fungicide Azoxystrobin, chemically named (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate. google.com Its synthesis involves the reaction of 4,6-dichloropyrimidine with a substituted phenol, demonstrating the viability of forming such ether linkages. The synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives for oligonucleotide applications also relies on forming ether bonds to the pyrimidine scaffold, although in a different molecular context. nih.gov

Table 2: Examples of Pyrimidine-Benzonitrile Isomers and Analogues This table provides an overview of different structural types and the general synthetic methods used for their preparation.

| Compound Type | General Synthetic Method | Key Reactants Example | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | Cyclocondensation | Benzaldehyde, Ethyl cyanoacetate, Thiourea | nih.gov |

| 4-Arylpyrimidine | Suzuki-Miyaura Coupling / Hydrodechlorination | 4,6-Dichloropyrimidine, Arylboronic acid | researchgate.net |

| Ether-Linked Pyrimidine | Nucleophilic Aromatic Substitution | 4,6-Dichloropyrimidine, 2-Cyanophenol | google.com |

| Fused Pyrano[2,3-d]pyrimidine | One-Pot Three-Component Condensation | Thiobarbituric acid, Malononitrile, Aldehyde | nih.gov |

Process Optimization and Scalability Considerations in Laboratory Synthesis

Moving a synthetic procedure from a laboratory bench to a larger scale requires careful optimization of reaction parameters to ensure safety, efficiency, and economic viability. For the synthesis of this compound and its precursors, several factors are critical.

Optimization of Reaction Parameters: In palladium-catalyzed cross-coupling reactions, such as the proposed Suzuki-Miyaura synthesis, the outcome is highly dependent on the chosen conditions. Systematic studies are often performed to determine the optimal palladium catalyst, ligand, base, and solvent system to maximize yield and minimize byproducts. researchgate.net For instance, the choice between different phosphine (B1218219) ligands can significantly affect catalyst activity and stability.

Scalability and Process Development: Scaling up pyrimidine synthesis presents challenges related to purification, reagent handling, and reaction control. An improved process for producing 2'-O-(2-methoxyethyl)-pyrimidines on a kilo-scale involved modifying the reaction base to 2,6-lutidine to improve yield and implementing a continuous extraction method for purification. nih.gov Detailed protocols for the synthesis of complex pyrimidine derivatives often specify large-volume workup procedures, highlighting the practical aspects of scale-up. google.com

Another strategy to enhance scalability and simplify purification is the use of solid-supported reagents. The Suzuki cross-coupling of chloropyrimidines has been effectively performed with the pyrimidine attached to a resin. This approach facilitates the removal of excess reagents and byproducts, as the desired product is cleaved from the solid support in the final step. nih.gov

The synthesis of the 4,6-dichloropyrimidine precursor itself offers a case study in process optimization. Patented methods show variations in molar ratios of reactants, temperature, and reaction times, which can be adjusted to improve throughput and yield. google.com Comparing these different process conditions allows for the selection of the most robust and scalable method.

Table 3: Comparison of Process Parameters for 4,6-Dichloropyrimidine Synthesis This interactive table compares two different patented procedures for the chlorination of 4,6-dihydroxypyrimidine, illustrating different approaches to the synthesis.

| Parameter | Method A (Thionyl Chloride) | Method B (Phosphorus Oxychloride) |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride | Phosphorus Oxychloride |

| Solvent | Dichloroethane | N,N-Dimethylaniline (as catalyst and solvent) |

| Catalyst | Phase Transfer Catalyst | N,N-Dimethylaniline |

| Temperature Profile | Gradual heating to reflux | Controlled addition, then reflux |

| Workup | Distillative recovery | Quenching and extraction |

Data interpreted from general procedures for the chlorination of dihydroxypyrimidines. google.com

Comprehensive Structural Characterization and Spectroscopic Analysis of 4 2,6 Dichloropyrimidin 4 Yl Benzonitrile Systems

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

A search for single-crystal X-ray diffraction studies on 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile did not yield any results. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key intermolecular interactions is not known.

Single Crystal X-ray Diffraction Studies of 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile and Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method yields precise coordinates of atoms within the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For complex heterocyclic molecules such as dichloropyrimidine derivatives, SCXRD provides definitive structural confirmation, which is essential for structure-activity relationship studies. aalto.fianalis.com.mymdpi.com The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same lattice, can be analyzed by SCXRD to understand and engineer intermolecular interactions. chemicalbook.com

While a specific, publicly documented single-crystal structure of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile was not identified in the surveyed scientific literature, analysis of closely related compounds provides valuable insight into the type of data obtained from such a study. For example, the crystallographic analysis of 2-amino-4-chlorobenzonitrile (B1265954), which contains a similar aminobenzonitrile fragment, revealed that it crystallizes in the triclinic system with the space group P-1. analis.com.my An SCXRD analysis would provide the fundamental unit cell parameters (a, b, c, α, β, γ) that define the repeating unit of the crystal.

For illustrative purposes, the kind of crystallographic data obtained from an SCXRD experiment is shown in the table below, using published data for the related compound 2-amino-4-chlorobenzonitrile. analis.com.my

Table 1: Illustrative Crystallographic Data for a Related Compound (2-amino-4-chlorobenzonitrile)

Note: The following data pertains to 2-amino-4-chlorobenzonitrile and is presented to demonstrate the parameters obtained from a single-crystal X-ray diffraction study. analis.com.my

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Analysis of Intramolecular and Intermolecular Interactions, Bond Lengths, Angles, and Crystal Packing

The solid-state structure of a molecule is governed by its intrinsic geometry (bond lengths and angles) and the network of non-covalent interactions that direct its packing in the crystal lattice. For dichloropyrimidine benzonitrile (B105546) derivatives, a combination of hydrogen bonds, halogen bonds, and π-π stacking is expected to dictate the supramolecular assembly.

Intramolecular Geometry (Bond Lengths and Angles): The geometry of the molecule is influenced by the electronic properties of its constituent groups. In a related molecule, 2-amino-4-chlorobenzonitrile, the C≡N bond length was reported to be 1.146 Å. analis.com.my The bond connecting the amino nitrogen to the benzonitrile ring was found to be 1.369 Å, a value shorter than a standard C-N single bond, which suggests electronic delocalization between the amino lone pair and the aromatic π-system. analis.com.my The strong electron-withdrawing nature of the chlorine atoms and the pyrimidine (B1678525) ring significantly impacts the electron density distribution across the molecule.

Intermolecular Interactions and Crystal Packing:

Hydrogen Bonding: In the amino-bridged analogue, the N-H group is a potent hydrogen bond donor. The nitrogen atoms of the pyrimidine ring and the nitrile group are potential hydrogen bond acceptors. These N-H···N or N-H···N≡C interactions are often the most significant force in determining the crystal packing. aalto.fi

Halogen Bonding: The electropositive region on the chlorine atoms (the σ-hole) can form attractive interactions with electron-rich atoms (like nitrogen) on neighboring molecules. This type of interaction, known as a halogen bond, is increasingly recognized as a key directional force in the crystal engineering of halogenated compounds. mdpi.com

Table 2: Illustrative Bond Lengths from a Related Compound (2-amino-4-chlorobenzonitrile)

Note: The following data pertains to 2-amino-4-chlorobenzonitrile and is presented for illustrative purposes. analis.com.my

| Bond | Bond Length (Å) |

| C≡N | 1.146 (4) |

| C-Cl | 1.737 (3) |

| C(ring)-NH2 | 1.369 (4) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Studies

FT-IR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide detailed information about the functional groups present.

For this compound and its analogues, key diagnostic peaks include:

Nitrile (C≡N) Stretch: This vibration gives rise to a sharp, intense absorption in the FT-IR spectrum, typically found between 2210 and 2240 cm⁻¹. For 2-amino-4-chlorobenzonitrile, this peak is reported at 2211 cm⁻¹. analis.com.my

Carbon-Chlorine (C-Cl) Stretch: Vibrations associated with the C-Cl bonds are found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. A C-Cl band for a related chlorobenzonitrile was identified at 782 cm⁻¹. analis.com.my

Pyrimidine Ring Modes: The aromatic pyrimidine ring exhibits several characteristic vibrations. C=N and C=C ring stretching modes typically appear in the 1400-1600 cm⁻¹ range. A strong ring "breathing" mode, which involves a symmetric expansion and contraction of the ring, is characteristically intense in the Raman spectrum and is expected around 950-1000 cm⁻¹. mdpi.com

Amino Linker (N-H): For the amino-substituted analogue, the N-H stretching mode would be observed as a distinct peak in the higher frequency region of the FT-IR spectrum, typically from 3300 to 3500 cm⁻¹. analis.com.my

Analysis of the spectra of precursor molecules, such as 4,6-dichloropyrimidine (B16783), provides a basis for assigning the complex spectrum of the final product. nih.gov Computational modeling using Density Functional Theory (DFT) is also a powerful tool for calculating theoretical vibrational frequencies to aid in the precise assignment of the observed spectral bands. tandfonline.com

Table 3: Key Diagnostic Vibrational Frequencies

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Nitrile | C≡N Stretch | 2210 - 2240 | FT-IR (Strong) |

| Pyrimidine Ring | Ring Breathing | 950 - 1000 | FT-Raman (Strong) |

| Pyrimidine Ring | Ring Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| Aryl-Chlorine | C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

| Amino Linker (-NH-) | N-H Stretch | 3300 - 3500 | FT-IR |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is the cornerstone of purification and analysis in synthetic chemistry. High-Performance Liquid Chromatography (HPLC) is particularly vital for assessing the purity of compounds like this compound and separating them from potential isomers and impurities.

A typical approach would involve a reversed-phase HPLC (RP-HPLC) method, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The compound and any impurities are separated based on their relative hydrophobicity. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, usually by a UV-Vis detector.

For pharmaceutical applications, such analytical methods must be rigorously validated to demonstrate their suitability. This involves testing for specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). mdpi.com For instance, a validated LC-MS/MS method for a related compound demonstrated an LOQ of 5 ng/mL, showcasing the high sensitivity achievable for trace impurity analysis. mdpi.com

The synthesis of substituted pyrimidines can often lead to isomeric products. For example, depending on the specific precursors and reaction conditions, positional isomers may be formed. Developing a robust chromatographic method is crucial to separate these isomers, which may have very similar physical properties but different biological activities. Techniques such as capillary electrochromatography have also proven effective for achieving rapid separations of pyrimidine derivatives. king-pharm.com

Chemical Reactivity and Synthetic Transformations of 4 4,6 Dichloropyrimidin 2 Yl Amino Benzonitrile

Diverse Reaction Pathways on the Pyrimidine (B1678525) Ring

The 4,6-dichloropyrimidine (B16783) core of the molecule is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. This allows for sequential and selective functionalization at the C4 and C6 positions.

Regioselective Nucleophilic Substitutions

The chlorine atoms at the C4 and C6 positions of the 2-aminopyrimidine (B69317) scaffold are chemically equivalent, making them prime targets for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net The high reactivity of these positions is driven by the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. researchgate.net SNAr reactions on symmetrically substituted 4,6-dichloropyrimidines proceed readily under conventional conditions with a variety of nucleophiles. mdpi.com

Stoichiometric control of the nucleophile allows for the regioselective synthesis of mono-substituted products. For instance, reacting a 4,6-dichloropyrimidine derivative with one equivalent of a nucleophile, such as an amine or alkoxide, typically yields the corresponding 4-chloro-6-substituted pyrimidine. mdpi.com The introduction of the first nucleophile, often an electron-donating group, can deactivate the ring towards a second substitution, sometimes requiring more forcing conditions or palladium catalysis to achieve di-substitution. nih.gov

Amination and Amidation Reactions for Functionalization

Amination is a crucial functionalization reaction for this class of compounds, enabling the synthesis of derivatives with diverse biological activities. The reaction of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile with various primary and secondary amines can lead to mono- or di-substituted products. Catalyst-free monoamination of 4,6-dichloropyrimidine substrates can be achieved, often by heating in a polar solvent like DMF or ethanol (B145695) with a base such as K₂CO₃ or triethylamine (B128534) (TEA). mdpi.commdpi.com

The introduction of a second amino group to form a 4,6-diaminopyrimidine (B116622) derivative can be more challenging due to the deactivating effect of the first amino substituent. nih.gov In such cases, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) provides an effective method for achieving the second substitution. mdpi.comnih.gov These reactions typically employ a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., BINAP, JosiPhos) and a base. nih.gov

Table 1: Representative Amination Reactions on 4,6-Dichloropyrimidine Scaffolds

| Starting Material | Amine Nucleophile | Catalyst/Base/Solvent | Product | Yield | Ref |

| 4,6-Dichloropyrimidine | 1-Adamantylmethanamine | K₂CO₃ / DMF | N-(Adamantan-1-ylmethyl)-6-chloropyrimidin-4-amine | ~99% | mdpi.com |

| 4,6-Dichloropyrimidine | N-Methyl-1-adamantylamine | K₂CO₃ / DMF | N-(Adamantan-1-yl)-N-methyl-6-chloropyrimidin-4-amine | 75% | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH / EtOH | 2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | mdpi.com |

| N-(Adamantan-1-ylmethyl)-6-chloropyrimidin-4-amine | 1-Adamantylmethanamine | Pd(dba)₂/Ph-JosiPhos/NaOtBu / Toluene | N⁴,N⁶-Bis(adamantan-1-ylmethyl)pyrimidine-4,6-diamine | 60% | nih.gov |

| Note: This reaction involves a subsequent substitution by the ethoxide solvent. |

Advanced Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of the pyrimidine core.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction is a highly effective method for forming C-C bonds by reacting the chloropyrimidine moiety with an aryl or vinyl boronic acid (or boronic ester). This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃ or K₃PO₄ and an appropriate solvent, often aqueous dioxane or DMF. The reactivity of chloro-substituents on the pyrimidine ring is sufficient for oxidative addition to the palladium(0) center, initiating the catalytic cycle. uwindsor.ca This methodology allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the C4 and C6 positions, enabling the synthesis of complex biaryl structures.

Table 2: Representative Suzuki-Miyaura Reactions on Dichloropyrimidine Scaffolds

| Halide Partner | Boronic Acid/Ester | Catalyst/Base/Solvent | Product | Yield | Ref |

| 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane-H₂O | 4-Chloro-6-(p-methoxyphenyl)pyrimidine | 88% | |

| 2-Amino-4,6-dichloropyrimidine | 5-Chloro-2-methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O | 2-Amino-4-chloro-6-(5-chloro-2-methoxyphenyl)pyrimidine | 65% | |

| 2-Amino-4,6-dichloropyrimidine-5-fluoro | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME-H₂O | 2-Amino-4-chloro-5-fluoro-6-(4-fluorophenyl)pyrimidine | 72% | nih.gov |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction facilitates the formation of a C-C bond between the chloropyrimidine ring and a terminal alkyne. This transformation is crucial for synthesizing arylalkyne structures, which are valuable precursors for various heterocyclic systems and functional materials. The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine, which also often serves as the solvent. youtube.com The process involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to yield the coupled product. youtube.com This method can be applied to introduce alkyne functionalities at the C4 and C6 positions of the 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile core.

Table 3: Representative Sonogashira Reactions on Chloro-Heteroaryl Scaffolds

| Halide Partner | Alkyne | Catalyst/Base/Solvent | Product | Yield | Ref |

| 2-Amino-4-chloro-6-(aryl)pyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA / THF | 2-Amino-4-(aryl)-6-((trimethylsilyl)ethynyl)pyrimidine | ~70-80% | |

| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ / PPh₃ / CuI / i-Pr₂NH / THF | 6-Phenylethynyl-4-chloro-2-pyrone | 85% | |

| 3,5-Dibromo-2,6-dichloropyridine | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₄ / CuI / TEA / THF | 2,6-Dichloro-3,5-dibromo-4-((4-methoxyphenyl)ethynyl)pyridine | 85% |

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Moiety

The benzonitrile ring of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile is subject to electrophilic aromatic substitution (EAS), although its reactivity is modulated by a complex interplay of electronic effects. The ring is substituted with two groups positioned para to each other: the cyano (-CN) group and the (4,6-dichloropyrimidin-2-yl)amino [-NH-Het] group.

The amino-linking group (-NH-) is a potent activating group and directs incoming electrophiles to its ortho positions (C3 and C5 of the benzonitrile ring). Conversely, the cyano group (-CN) is a strong deactivating group that directs electrophiles to its meta positions (also C3 and C5). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho to the amino group and meta to the nitrile.

Mechanistic Investigations of Key Derivatization Reactions of 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile

The derivatization of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile primarily proceeds through nucleophilic aromatic substitution (SNAr) reactions. These transformations are fundamental in medicinal chemistry for the synthesis of complex molecules, including kinase inhibitors. The reactivity of the dichloropyrimidine core is significantly influenced by the electronic properties of its substituents.

The SNAr mechanism generally involves a two-step addition-elimination process. In the initial step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwuxiapptec.comnih.gov The pyrimidine ring, being a π-deficient heteroaromatic system, inherently facilitates this type of reaction. The nitrogen atoms within the ring act as electron sinks, effectively stabilizing the negative charge of the Meisenheimer complex through resonance. mdpi.combris.ac.uk The presence of the electron-withdrawing cyano group on the appended benzonitrile moiety further enhances the electrophilicity of the pyrimidine ring, thereby promoting nucleophilic attack. researchgate.net

In the second step of the mechanism, the leaving group, in this case, a chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored. wuxiapptec.com For 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, meaning the first substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first nucleophile can electronically influence the regioselectivity of a subsequent substitution reaction.

Recent studies have also suggested that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. In some cases, a concerted (cSNAr) mechanism may be operative, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. bris.ac.ukresearchgate.net The specific pathway, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the pyrimidine ring. researchgate.netfrontiersin.org

Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanistic details of these reactions. wuxiapptec.comrsc.org These studies can model the reaction pathways, calculate the energies of intermediates and transition states, and predict the regioselectivity of substitution. For instance, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate can indicate the most likely sites for nucleophilic attack. wuxiapptec.com

Kinetic investigations provide experimental evidence for the proposed mechanisms. By measuring reaction rates under various conditions (e.g., changing nucleophile concentration, temperature), activation parameters can be determined, offering insights into the rate-determining step of the reaction. nih.govresearchgate.netkci.go.kr For the sequential substitution on dichloropyrimidines, kinetic studies can reveal how the first substitution influences the rate and activation barrier of the second. nih.gov

While specific kinetic and computational data for the derivatization of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile are not extensively reported in publicly available literature, the general principles of SNAr on dichloropyrimidines provide a robust framework for understanding its reactivity. The key derivatization reactions, such as amination, involve the sequential displacement of the two chloro substituents, with the reaction conditions often being tailored to control the extent of substitution and achieve the desired mono- or di-substituted products.

Mechanistic Data for Related Pyrimidine Derivatization Reactions

To illustrate the mechanistic principles, the following table summarizes findings from studies on related pyrimidine systems. This data provides a comparative basis for understanding the derivatization of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile.

| Substrate | Nucleophile | Key Mechanistic Findings | Reference(s) |

| 2,4-Dichloropyrimidine | Various Amines | Substitution is generally selective for the C4 position due to the electronic influence of the ring nitrogens. The regioselectivity can be altered by substituents at the C5 or C6 positions. | wuxiapptec.comnih.gov |

| 2-Chloro-5-nitropyrimidine | Alicyclic Amines | Kinetic studies suggest a stepwise mechanism involving a Meisenheimer complex. Brønsted-type plot analysis indicates that the reaction pathway can be influenced by the nucleophile's basicity. | nih.govfrontiersin.org |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Monoamination proceeds readily without a catalyst. The introduction of the second amino group is more challenging due to the electron-donating effect of the first and often requires Pd(0) catalysis. | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | SNAr amination reactions proceed under mild conditions. The symmetrical nature of the starting material leads to competition between soft (amine) and hard (alkoxide from solvent) nucleophiles, influencing the final product. | mdpi.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Phenoxides | The methylsulfonyl group acts as a leaving group, activated by the pyrimidine ring, in nucleophilic aromatic substitution reactions. | [] |

Strategic Applications of 4 4,6 Dichloropyrimidin 2 Yl Amino Benzonitrile As a Building Block in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Diarylpyrimidine Architectures

The dichloropyrimidine core of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile is highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, positioning it as an excellent intermediate for the synthesis of diarylpyrimidine structures. The two chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously replaced by various aryl groups, typically through reactions like the Suzuki cross-coupling.

In a typical synthetic approach, a dichloropyrimidine serves as the foundational unit. For instance, the synthesis of 4-chloro-6-(3,4,5-trimethoxyphenyl)pyrimidine is achieved via a Suzuki cross-coupling reaction between 4,6-dichloropyrimidine (B16783) and 3,4,5-trimethoxyphenylboronic acid. nih.gov This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate. nih.gov This initial coupling yields a mono-arylated chloropyrimidine intermediate, which can then undergo a second coupling reaction with a different arylboronic acid to create a complex diarylpyrimidine with distinct substituents at the C4 and C6 positions. This stepwise approach allows for the controlled construction of unsymmetrical diarylpyrimidine architectures, which are scaffolds found in various biologically active molecules, including microtubule destabilizers. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4,6-Dichloropyrimidine | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | 4-Chloro-6-(3,4,5-trimethoxyphenyl)pyrimidine |

This table illustrates a representative Suzuki coupling reaction to form a mono-arylated pyrimidine (B1678525) intermediate, a key step in building complex diarylpyrimidine architectures.

Design and Synthesis of Pyrimidine-Benzonitrile Conjugates for Ligand Development

The inherent structure of 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile makes it an ideal scaffold for the design and synthesis of ligands targeting biological receptors. The pyrimidine-benzonitrile conjugate forms a core motif that can be systematically modified to optimize binding affinity and selectivity for specific protein targets. Researchers have successfully utilized this scaffold to develop potent and selective antagonists for adenosine receptors (ARs), particularly the A₁AR subtype. nih.gov

A library of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was synthesized using an efficient three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This method allows for extensive exploration of the chemical space around the pyrimidine core, leading to the identification of structure-activity relationships (SAR). nih.gov By varying the substituents at the C4 and C6 positions, researchers can fine-tune the pharmacological profile of the resulting ligands. nih.gov This strategic design has led to the discovery of highly selective A₁AR antagonists that are structurally distinct from traditional xanthine-based compounds. nih.gov

Precursor for Advanced Heterocyclic Systems, such as Triazole-Pyrimidine-Benzonitrile Derivatives

The reactivity of the chlorine and alkyne groups on pyrimidine-benzonitrile intermediates allows for their use as precursors in the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of triazole-pyrimidine-benzonitrile derivatives, which have been investigated as dual A₂A/A₂B adenosine receptor antagonists. nih.govresearchgate.net

The synthesis of these advanced systems often involves a multi-step sequence. A common route begins with a Suzuki coupling reaction to attach a substituted phenyl group to the dichloropyrimidine core. nih.gov This is followed by a Sonogashira cross-coupling reaction with an alkyne, such as trimethylsilylacetylene, to introduce a terminal alkyne functionality. nih.gov After deprotection of the alkyne, the resulting molecule is ready for a "click chemistry" reaction. A copper-catalyzed azide-alkyne cycloaddition between the pyrimidine-benzonitrile alkyne and a suitable azide yields the final triazole-pyrimidine-benzonitrile conjugate. nih.govacs.org This modular approach provides a powerful tool for creating diverse libraries of complex heterocyclic compounds for biological screening. nih.govacs.org

Synthetic Pathway to a Triazole-Pyrimidine-Benzonitrile Derivative nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂ | Aryl-substituted dichloropyrimidine |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst | Aryl-alkynyl-chloropyrimidine |

| 3 | Deprotection | Tetrabutylammonium (B224687) fluoride (TBAF) | Terminal alkyne derivative |

This table outlines the key synthetic transformations used to convert a dichloropyrimidine amine precursor into a complex triazole-containing heterocyclic system.

Utility in the Preparation of Specialized Organic Reagents and Fine Chemicals

Beyond its role in medicinal chemistry, the 4,6-dichloropyrimidine core, central to the title compound, is a fundamental building block for a variety of specialized organic reagents and fine chemicals. The high reactivity of the C-Cl bonds allows for facile nucleophilic substitution with a wide range of nucleophiles, including alkoxides, thiolates, and amines. nih.govarkat-usa.org This reactivity is foundational for producing a vast array of substituted pyrimidines.

For example, 4,6-dichloropyrimidine is a key starting material for the synthesis of the agricultural fungicide Azoxystrobin. google.com The synthetic pathway for such fine chemicals leverages the differential reactivity of the chlorine atoms to introduce specific functional groups required for biological activity. Furthermore, reactions with various amines, including those containing bulky groups like adamantane, have been explored. nih.gov The monoamination of 4,6-dichloropyrimidine proceeds readily, and subsequent amination can be achieved using palladium catalysis to introduce a second, different amino group. nih.gov This utility in creating diverse pyrimidine-based structures underscores its importance in the broader chemical industry for preparing custom reagents and high-value chemical products.

Scaffold for the Development of New Chemical Entities with Defined Structural Motifs

The rigid structure provided by the fused pyrimidine and benzonitrile (B105546) rings in 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile serves as an excellent scaffold for developing new chemical entities (NCEs) with well-defined three-dimensional shapes. This structural rigidity is advantageous in drug design, as it reduces the conformational flexibility of the molecule, often leading to higher binding affinity and selectivity for a biological target.

This scaffold has been extensively used in the development of various classes of inhibitors. For example, diarylpyrimidine derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov The core structure allows for the strategic placement of different aryl groups that can interact with specific residues within the enzyme's binding pocket. nih.gov Similarly, the pyrimidine scaffold is central to the development of inhibitors for kinases, such as the epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. frontiersin.org The ability to systematically modify the substituents on this core scaffold enables chemists to perform detailed structure-activity relationship studies, optimizing potency and other pharmacological properties to generate novel and effective NCEs. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for 4 2,6 Dichloropyrimidin 4 Yl Benzonitrile

Development of Green Chemistry Approaches for Sustainable Production

The traditional synthesis of pyrimidine (B1678525) derivatives often involves hazardous solvents and reagents, leading to environmental concerns and financial burdens. rasayanjournal.co.in In response, the field of green chemistry offers a variety of sustainable alternatives for the production of pyrimidines, which are directly applicable to the synthesis of 4-(2,6-dichloropyrimidin-4-yl)benzonitrile and its precursors. rasayanjournal.co.inbenthamdirect.com

Key green chemistry strategies include:

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. rasayanjournal.co.inpowertechjournal.comjmaterenvironsci.com For instance, microwave-assisted synthesis has been effectively used to produce 4-aminoquinoline (B48711) derivatives and in the regioselective Suzuki coupling of dichloropyrimidines, demonstrating its utility for related structures. mdpi.combohrium.com

Solvent-Free and Aqueous Media Reactions: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free "grindstone" techniques and reactions in aqueous media, sometimes facilitated by catalysts like tetrabutylammonium (B224687) bromide (TBAB), represent cleaner synthetic routes. jmaterenvironsci.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, improve atom economy by combining multiple starting materials in a single step, reducing waste and simplifying procedures. rasayanjournal.co.inresearchgate.net

Biocatalysis and Renewable Feedstocks: The use of enzymes and starting materials derived from renewable sources is an emerging trend aimed at further reducing the environmental footprint of chemical synthesis. powertechjournal.com

The synthesis of the precursor 4,6-dichloropyrimidine (B16783) can be achieved from 4,6-dihydroxypyrimidine (B14393), which is itself prepared via condensation reactions. google.com Applying green principles to these foundational steps, such as using safer solvents or catalytic methods, can make the entire production chain for this compound more sustainable.

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The synthesis of this compound, likely involving a C-C bond formation between the pyrimidine and phenyl rings, heavily relies on advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are standard methods for creating such linkages. mdpi.comresearchgate.netmdpi.com

Future research is focused on developing more efficient and selective catalysts:

Advanced Palladium Catalysts: While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are effective, research is ongoing to find systems that offer higher yields, lower catalyst loadings (as low as 0.5 mol%), and faster reaction times, often enhanced by microwave irradiation. mdpi.combohrium.comresearchgate.net The choice of ligands, such as bulky phosphines (e.g., QPhos) or N-heterocyclic carbenes (NHCs), can dramatically influence regioselectivity, which is crucial when working with di- or tri-substituted pyrimidines. nih.gov

Heterogeneous and Reusable Catalysts: To improve sustainability and reduce costs, there is a push towards heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net This minimizes metal contamination in the final product and aligns with green chemistry principles.

Ligand-Free Systems: In some cases, ligand-free catalytic systems have shown unique and unprecedented selectivity in the cross-coupling of dichloroheteroarenes, offering a simplified and potentially more economical approach. nih.gov

Alternative Metal Catalysts: Exploring catalysts based on more abundant and less toxic metals than palladium is another active area of research to enhance the green credentials of these synthetic transformations.

The table below summarizes various catalytic systems used in Suzuki couplings of related dichloropyrimidines, highlighting the impact of different components on reaction outcomes.

| Catalyst System | Base | Solvent | Key Feature | Yield | Reference |

| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Microwave-assisted, low catalyst loading (0.5 mol%) | Good to Excellent | mdpi.com |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Optimized for electron-rich boronic acids | Good | mdpi.com |

| Pd/IPr | Cs2CO3 | Dioxane | C4-selective coupling of 2,4-dichloropyridines | Moderate to Good | nih.gov |

| Pd(dba)2 / Ph-JosiPhos | NaOtBu | Toluene | Amination of 4-amino-6-chloropyrimidine | 60% | nih.gov |

Table showing examples of catalytic systems for cross-coupling and amination reactions of chloropyrimidines.

Advanced Characterization of Polymorphism and Solid-State Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for functional materials and pharmaceuticals as it affects properties like solubility, stability, and bioavailability. For a molecule like this compound, understanding its solid-state behavior is essential for any potential application.

Research into the polymorphism of analogous compounds, such as those containing dichlorophenyl and pyrimidine moieties, has revealed the existence of multiple crystal forms. researchgate.net These studies employ a range of advanced characterization techniques:

X-ray Diffraction: Single-crystal X-ray diffraction (SXRD) provides definitive structural information about a crystal lattice, while Powder X-ray diffraction (PXRD) is used to identify and differentiate between polymorphic forms in bulk samples. chalcogen.ro

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine melting points and detect phase transitions between polymorphs.

Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can distinguish polymorphs based on differences in their vibrational modes, which are sensitive to the molecular conformation and intermolecular interactions in the crystal lattice. chalcogen.ro

Future research should involve a systematic polymorph screen of this compound under various crystallization conditions (e.g., different solvents, temperatures, and saturation levels) to identify and characterize all accessible solid-state forms.

Structure-Based Design Principles for Next-Generation Pyrimidine Derivatives

The this compound scaffold is an excellent starting point for the structure-based design of new molecules with tailored properties. nih.govresearchgate.net By strategically modifying the core structure, researchers can fine-tune its biological activity or material characteristics. nih.gov

Key design principles include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically altering different parts of the molecule and assessing the impact on its function. For pyrimidine derivatives, the type and position of substituents are known to greatly influence their biological activities. nih.govresearchgate.netacs.org For example, introducing different aryl groups via Suzuki coupling at the chlorine positions could lead to new compounds with enhanced properties. nih.gov

Side Chain Engineering: In the context of materials science, adding electron-donating or electron-withdrawing side chains to the pyrimidine or benzonitrile (B105546) rings can precisely tune the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. tdl.org This allows for the optimization of optoelectronic properties like absorption and emission wavelengths. tdl.org

Bioisosteric Replacement: In medicinal chemistry, parts of the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to improved potency, selectivity, or pharmacokinetic profiles.

Computational Modeling: Tools like Density Functional Theory (DFT) can predict the electronic properties and reactivity of new designs before they are synthesized, guiding the development of molecules with desired characteristics. mdpi.com

The strategic modification of the pyrimidine scaffold has been shown to generate diverse classes of highly functionalized derivatives with greater affinity for biological targets or enhanced material performance. nih.gov

Potential for Non-Traditional Material Science Applications, such as luminescent or optoelectronic materials based on structural motifs

The inherent electronic properties of the pyrimidine ring make it a highly valuable component in materials science, particularly for optoelectronics. researchgate.net The electron-deficient nature of pyrimidines allows them to function as excellent electron acceptors in "push-pull" molecular architectures, which are fundamental to creating materials with interesting photophysical properties. rsc.orgsemanticscholar.org

The structure of this compound is particularly promising for these applications:

Luminescent Materials: When combined with electron-donating groups, the pyrimidine-benzonitrile scaffold can create π-conjugated systems that exhibit fluorescence. researchgate.net Fine-tuning the substituents allows for control over the emission color and quantum efficiency. Such materials are crucial for the development of Organic Light-Emitting Diodes (OLEDs). nih.gov Pyrimidine derivatives have been successfully incorporated into thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies. nih.gov

Nonlinear Optical (NLO) Materials: The charge transfer characteristics of push-pull pyrimidine systems also make them candidates for NLO materials, which have applications in optical data processing and photonics. rsc.org

Organic Semiconductors: The ability to tune energy levels through chemical modification makes pyrimidine-based molecules suitable for use as semiconductors in organic thin-film transistors and other electronic devices. tdl.org

The combination of the electron-withdrawing dichloropyrimidine core and the benzonitrile group in this compound suggests a strong potential for creating advanced materials. Research into its photoluminescence, solvatochromism, and electronic behavior could reveal novel applications in sensors, lighting, and electronics. chalcogen.rosemanticscholar.org

Q & A

Q. What are the common synthetic routes for 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves coupling 2,6-dichloropyrimidine derivatives with substituted benzonitriles under Suzuki or Buchwald-Hartwig conditions. For example:

- Procedure : Use Pd(OAc)₂ with Xantphos as a ligand, Cs₂CO₃ as a base, and toluene as a solvent at 80–100°C for 12–24 hours. This yields the target compound with >70% efficiency after purification .

- Key intermediates : 2,6-dichloro-4-iodopyrimidine and 4-aminobenzonitrile are common starting materials .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns and coupling constants (e.g., for aromatic protons) .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., m/z 299 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 0.82 minutes under SQD-FA05 conditions) ensures purity .

Q. What are the primary research applications of this compound?

- Drug discovery : Acts as a scaffold for designing kinase inhibitors or GPCR modulators (e.g., mGlu5 negative allosteric modulators) .

- Material science : Used in synthesizing polymers or advanced materials due to its aromatic and electron-deficient pyrimidine core .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst system : Pd(OAc)₂/Xantphos outperforms other catalysts (e.g., XPhos) in coupling efficiency .

- Base selection : Cs₂CO₃ enhances reactivity compared to t-BuONa, particularly for electron-deficient substrates .

- Temperature control : Reactions at 100°C reduce side products (e.g., dehalogenation) compared to lower temperatures .

Q. How to resolve discrepancies in NMR data during structure elucidation?

- Deuterated solvent effects : Use DMSO-d₆ for compounds with poor solubility in CDCl₃ to avoid signal splitting .

- Impurity analysis : Low yields (<50%) may introduce unreacted starting materials; column chromatography (silica gel, EtOAc/hexane) is critical .

- Coupling constant analysis : Compare experimental -values with DFT-predicted values to confirm regiochemistry .

Q. What crystallographic techniques confirm the compound’s structure?

- Single-crystal XRD : Crystals grown via slow evaporation (e.g., in dichloromethane) resolve bond lengths and angles (e.g., C–Cl = 1.73 Å) .

- Software : SHELX suite refines crystallographic data, with R-factors < 0.05 for high-resolution structures .

Methodological Guidance

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.